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The Discovery and Initial Characterization of SRPIN340: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of **SRPIN340**, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK) 1 and 2. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Discovery and Overview

SRPIN340, with the chemical name N-(2-(piperidin-1-yl)-5-

(trifluoromethyl)phenyl)isonicotinamide, was identified through high-throughput screening as an ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2] It exhibits high selectivity for these kinases, with no significant inhibitory activity observed against a panel of over 140 other kinases.[1] Initial characterization studies revealed its potential as a multi-faceted therapeutic agent with antiviral, anti-angiogenic, and anti-cancer properties.[1][2] The mechanism of action of SRPIN340 is centered on its ability to inhibit the phosphorylation of SR proteins, which are key regulators of mRNA splicing.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SRPIN340** in its initial characterization.

Table 1: Inhibitory Activity of **SRPIN340** against SRPK1 and SRPK2



Target Kinase	Inhibition Constant (Ki)	Half-maximal Inhibitory Concentration (IC50)
SRPK1	0.89 μM[3][4]	0.89 μΜ
SRPK2	Not Reported	7.4 μM

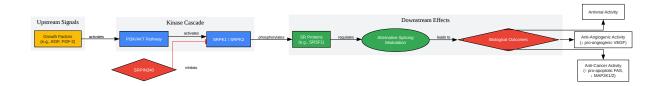
Table 2: Cytotoxic Activity (IC50) of SRPIN340 in Leukemia Cell Lines

Cell Line	Leukemia Type	IC50
HL60	Acute Myeloid Leukemia (AML)	44.7 μM[3]
Molt4	T-cell Acute Lymphoblastic Leukemia (ALL-T)	92.2 μM[3]
Jurkat	T-cell Acute Lymphoblastic Leukemia (ALL-T)	82.3 μM[3]

Core Signaling Pathway

SRPIN340 exerts its effects by inhibiting SRPK1 and SRPK2, which are crucial kinases that phosphorylate Serine/Arginine-rich (SR) proteins. This phosphorylation is a key step in the regulation of pre-mRNA splicing. By inhibiting SRPK1/2, **SRPIN340** prevents the proper phosphorylation of SR proteins, leading to alterations in splicing patterns of various genes, including those involved in viral replication, angiogenesis, and cancer progression.





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Caption: Mechanism of action of SRPIN340.

Experimental Protocols

Detailed methodologies for key experiments used in the initial characterization of **SRPIN340** are provided below.

In Vitro Kinase Assay

This protocol outlines the procedure to determine the inhibitory activity of **SRPIN340** on SRPK1 and SRPK2.

Materials:

- Recombinant human SRPK1 and SRPK2 (GST-tagged)
- GST-tagged LBR N-terminal fragment (amino acids 62-92) as a substrate
- SRPIN340
- Kinase assay buffer (12 mM HEPES pH 7.5, 10 mM MgCl₂)
- ATP (25 μM)
- [y-32P]ATP



- Glutathione-sepharose resin
- SDS-PAGE apparatus
- Phosphorimager

Procedure:

- Purify GST-SRPK1, GST-SRPK2, and GST-LBRNt(62-92) using glutathione-sepharose resin according to the manufacturer's protocol.
- Prepare a reaction mixture containing 0.5 μg of GST-SRPK1 or GST-SRPK2, 1 μg of GST-LBRNt(62-92) substrate, and kinase assay buffer.
- Add varying concentrations of SRPIN340 to the reaction mixture and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 25 μM ATP containing [y-32P]ATP.
- Incubate the reaction at 30°C for 20 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the IC₅₀ value of SRPIN340.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of **SRPIN340** on cancer cell lines.

Materials:

- Leukemia cell lines (e.g., HL60, Jurkat, Molt4)
- RPMI medium with 10% fetal bovine serum
- SRPIN340



- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Microplate reader

Procedure:

- Seed 5x10⁴ leukemic cells per well in a 96-well plate in 100 μL of complete RPMI medium.
- Prepare serial dilutions of SRPIN340 in RPMI medium containing 0.4% DMSO.
- Add 100 μL of the **SRPIN340** solutions to the respective wells and incubate for 48 hours at 37°C.
- Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.
- Centrifuge the plate at 500 x g for 30 minutes.
- Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control (0.4% DMSO) and determine the IC₅₀ value.[1]

Western Blotting for SR Protein Phosphorylation

This protocol is used to detect the effect of **SRPIN340** on the phosphorylation of SR proteins in cells.

Materials:

Leukemia cell lines



SRPIN340

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody: anti-phospho-SR (mAb1H4)
- Primary antibody: anti-actin (as a loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- SDS-PAGE and western blotting apparatus

Procedure:

- Treat leukemia cells with the desired concentration of SRPIN340 or vehicle (DMSO) for the specified time (e.g., 9 or 18 hours).
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-actin antibody to ensure equal protein loading.

Visualized Workflows and Relationships

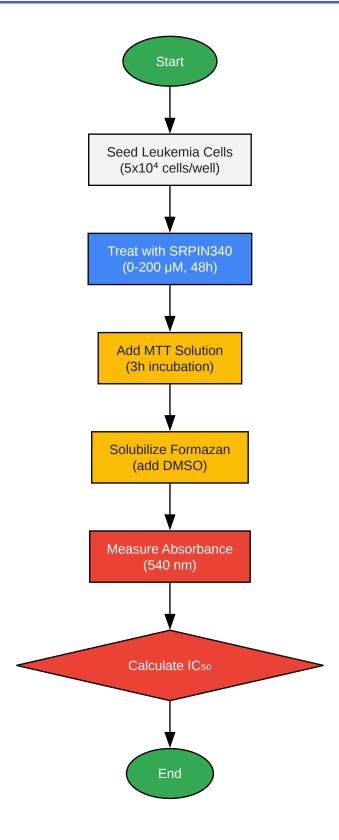


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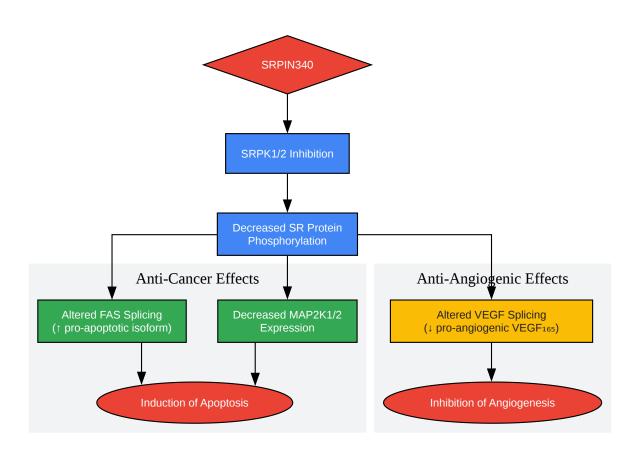
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The following diagrams illustrate key experimental workflows and the logical relationships in the anti-cancer and anti-angiogenic effects of **SRPIN340**.









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